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Compound of Interest

Compound Name: Y08175

Cat. No.: B12410146 Get Quote

Welcome to the technical support center for Inobrestat (Y-123), a novel, potent, and selective

ATP-competitive inhibitor of Chrono Kinase 1 (CK1). This guide is intended for researchers,

scientists, and drug development professionals to facilitate the successful in vivo application of

Inobrestat (Y-123).

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Inobrestat (Y-123)?

A1: Inobrestat (Y-123) is an ATP-competitive inhibitor of Chrono Kinase 1 (CK1). CK1 is a

critical regulator in the "Cell Cycle Progression and Apoptosis" signaling pathway. By binding to

the ATP pocket of CK1, Inobrestat (Y-123) prevents the phosphorylation of its downstream

substrates, leading to cell cycle arrest at the G2/M phase and subsequent induction of

apoptosis in tumor cells where the pathway is overactive.

Q2: What is the recommended solvent for in vitro and in vivo studies?

A2: For in vitro studies, Inobrestat (Y-123) can be dissolved in DMSO at a stock concentration

of up to 50 mM. For in vivo studies, due to its poor aqueous solubility, a formulation of 5%

DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended for intraperitoneal (IP)

or oral (PO) administration. Always prepare fresh formulations daily.

Q3: How should I store Inobrestat (Y-123)?

A3: Inobrestat (Y-123) powder should be stored at -20°C. Stock solutions in DMSO can be

stored at -80°C for up to three months. Avoid repeated freeze-thaw cycles.
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Q4: Does Inobrestat (Y-123) have any known off-target activities?

A4: Inobrestat (Y-123) has been profiled against a panel of 400 kinases. It exhibits high

selectivity for CK1 but shows moderate inhibitory activity against the closely related Chrono

Kinase 2 (CK2) at concentrations above 5 µM. Researchers should consider this when

interpreting results from high-dose experiments.

Troubleshooting In Vivo Efficacy Issues
Q1: I am not observing the expected tumor growth inhibition in my mouse xenograft model.

What are the possible causes?

A1: Several factors could contribute to a lack of efficacy. Please consider the following:

Suboptimal Dosing or Scheduling: The dose may be too low or the dosing frequency

insufficient to maintain therapeutic concentrations. Refer to the pharmacokinetic data below

and consider a dose-escalation study.

Poor Formulation: Inobrestat (Y-123) can precipitate out of solution if not prepared correctly.

Ensure the formulation is clear before administration and prepared fresh. Sonication may aid

dissolution.

Rapid Metabolism: Inobrestat (Y-123) is subject to rapid first-pass metabolism when

administered orally. Intraperitoneal or intravenous routes may offer better bioavailability.

Tumor Model Resistance: The selected tumor model may not have an activated CK1

pathway or may possess intrinsic resistance mechanisms. Confirm CK1 expression and

pathway activation in your tumor model via Western Blot or IHC.

P-glycoprotein (P-gp) Efflux: Inobrestat (Y-123) is a substrate of the P-gp efflux pump, which

can limit its effective concentration within tumor cells. Co-administration with a P-gp inhibitor

could be explored, though this may increase systemic toxicity.

Q2: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models. How

can I mitigate this?

A2: Toxicity can arise from on-target effects in healthy tissues or off-target kinase inhibition.
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Reduce the Dose: This is the most straightforward approach. A 20-30% dose reduction is a

reasonable starting point.

Change the Dosing Schedule: Switching from a daily (QD) to an intermittent schedule (e.g.,

5 days on, 2 days off) can allow for animal recovery while potentially maintaining anti-tumor

efficacy.

Change Administration Route: If using IP administration, local irritation may be a factor.

Consider oral gavage as an alternative, though bioavailability may be lower.

Monitor Off-Target Effects: Assess biomarkers related to CK2 inhibition in tissues from

satellite animals to determine if off-target activity correlates with the observed toxicity.

Data Presentation
Table 1: Physicochemical and In Vitro Properties of Inobrestat (Y-123)

Parameter Value

Molecular Weight 452.5 g/mol

Aqueous Solubility (pH 7.4) < 0.5 µg/mL

LogP 4.1

CK1 IC₅₀ 15 nM

CK2 IC₅₀ 6.2 µM

Cell Permeability (Papp) High (>20 x 10⁻⁶ cm/s)

Table 2: Pharmacokinetic Parameters of Inobrestat (Y-123) in Mice
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Parameter 20 mg/kg Oral (PO)
10 mg/kg Intraperitoneal
(IP)

Cₘₐₓ (ng/mL) 250 ± 45 850 ± 110

Tₘₐₓ (hr) 2.0 0.5

AUC₀₋₂₄ (ng·hr/mL) 1200 3400

Half-life (t₁/₂) (hr) 3.5 3.8

Bioavailability (%) 18% N/A

Experimental Protocols
Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

Cell Culture and Implantation:

Culture HT-29 (human colorectal carcinoma) cells, which have high CK1 expression, in

McCoy's 5A medium supplemented with 10% FBS.

Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 5 x

10⁷ cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-

8 week old female athymic nude mice.

Tumor Growth Monitoring and Randomization:

Allow tumors to grow. Monitor tumor volume three times per week using digital calipers.

Calculate volume using the formula: (Length x Width²)/2.

When average tumor volume reaches 100-150 mm³, randomize mice into treatment and

vehicle control groups (n=8-10 mice per group).

Formulation and Dosing:

Prepare the vehicle solution: 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline.
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Prepare the Inobrestat (Y-123) formulation by first dissolving the compound in DMSO, then

adding PEG300 and Tween 80, and finally adding saline dropwise while vortexing.

Administer Inobrestat (Y-123) at a dose of 20 mg/kg via intraperitoneal (IP) injection once

daily (QD) for 21 days. Administer an equivalent volume of vehicle to the control group.

Efficacy and Tolerability Monitoring:

Measure tumor volume and body weight three times per week.

Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, or fur

texture).

Euthanize mice if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20% of

the initial weight.

Endpoint Analysis:

At the end of the study, euthanize all remaining animals.

Excise tumors, measure their final weight, and process them for pharmacodynamic

analysis (e.g., Western Blot for phosphorylated CK1 substrates) or histology.

Mandatory Visualizations
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Caption: Inobrestat (Y-123) inhibits CK1, preventing p27 phosphorylation and leading to G2/M

arrest.
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Caption: Workflow for assessing in vivo efficacy of Inobrestat (Y-123) in a xenograft model.

To cite this document: BenchChem. [Technical Support Center: Inobrestat (Y-123)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12410146#improving-the-efficacy-of-y08175-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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